A-Z Guide to 3-Chloro-2,4-dimethoxybenzaldehyde: Synthesis, Characterization, and Applications
A-Z Guide to 3-Chloro-2,4-dimethoxybenzaldehyde: Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth analysis of 3-Chloro-2,4-dimethoxybenzaldehyde, a key substituted benzaldehyde derivative. We will explore its fundamental chemical and physical properties, detailed spectroscopic profile for unambiguous identification, common synthetic methodologies with step-by-step protocols, and its reactivity. Furthermore, this document highlights its significant role as a versatile building block in the landscape of organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering both foundational knowledge and practical insights into the utility of this compound.
Chemical Identity and Physicochemical Properties
3-Chloro-2,4-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde. The presence of the chloro and two methoxy groups on the benzene ring, in addition to the aldehyde functional group, imparts a unique combination of steric and electronic properties that define its reactivity and utility. Its core identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-Chloro-2,4-dimethoxybenzaldehyde | N/A |
| Synonyms | 3-Chloro-o,p-dimethoxybenzaldehyde | N/A |
| CAS Number | 565040-1G | [1] |
| Molecular Formula | C₉H₉ClO₃ | [2][3] |
| Molecular Weight | 200.62 g/mol | [2][3] |
| Appearance | Off-white to beige solid/powder | [4] |
| Melting Point | 56-60 °C (lit.) | [1] |
| Solubility | Soluble in common organic solvents like acetone, ether, and chloroform. | [5] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of 3-Chloro-2,4-dimethoxybenzaldehyde. The key features in ¹H NMR, ¹³C NMR, and IR spectroscopy are outlined below.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), the aldehyde proton (-CHO) is expected to appear as a singlet at approximately δ 9.8-10.4 ppm. The aromatic protons will present as a distinct splitting pattern in the δ 6.5-7.9 ppm region, dictated by their coupling constants. The two methoxy groups (-OCH₃) will each appear as sharp singlets, likely around δ 3.9 ppm.[6]
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¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group is a key diagnostic peak, typically found in the downfield region of δ 185-195 ppm. The aromatic carbons attached to the methoxy and chloro groups, as well as the unsubstituted carbons, will resonate between δ 100-165 ppm. The methoxy carbons will appear as sharp signals around δ 55-60 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Additional significant peaks include C-O stretching vibrations for the methoxy groups (around 1200-1300 cm⁻¹) and C-H stretching for the aromatic ring and alkyl groups.
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Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.
Synthesis and Chemical Reactivity
Synthesis Pathway: Electrophilic Chlorination
A common and direct method for the preparation of 3-Chloro-2,4-dimethoxybenzaldehyde is the electrophilic aromatic substitution (chlorination) of the precursor, 2,4-dimethoxybenzaldehyde.[7][8] The methoxy groups are strong activating, ortho-, para-directing groups. The C-4 methoxy group directs to the C-3 and C-5 positions, while the C-2 methoxy group directs to the C-3 and C-5 positions. This confluence of directing effects makes the C-3 position highly activated and the primary site for chlorination.
A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) in an appropriate solvent like acetonitrile or a chlorinated solvent, is typically used. The reaction proceeds under mild conditions, offering a high degree of regioselectivity.
Caption: Synthesis workflow for 3-Chloro-2,4-dimethoxybenzaldehyde.
Experimental Protocol: Laboratory Scale Synthesis
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in acetonitrile.
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Reagent Addition: To this solution, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-Chloro-2,4-dimethoxybenzaldehyde.
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Characterization: Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2 and by melting point determination.
Reactivity Profile
The chemical behavior of 3-Chloro-2,4-dimethoxybenzaldehyde is governed by its three key features: the aldehyde, the electron-rich aromatic ring, and the chloro-substituent.
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Aldehyde Group: The aldehyde is susceptible to a wide range of classical transformations. It can be oxidized to the corresponding carboxylic acid, reduced to a benzyl alcohol, or undergo nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions) to form new carbon-carbon bonds. It is also a key participant in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated systems.[9]
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Aromatic Ring: The ring is highly activated towards further electrophilic aromatic substitution due to the two methoxy groups, although the existing substitution pattern will direct incoming electrophiles to the C-5 position.
-
Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group in the ortho or para position. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) using a suitable metal catalyst, allowing for the introduction of diverse functionalities at the C-3 position.
Caption: Key reaction pathways for 3-Chloro-2,4-dimethoxybenzaldehyde.
Applications in Medicinal Chemistry and Organic Synthesis
Substituted benzaldehydes are invaluable precursors in the synthesis of complex organic molecules. 3-Chloro-2,4-dimethoxybenzaldehyde is particularly useful as an intermediate in the preparation of pharmaceuticals and other biologically active compounds. The presence of chlorine is significant, as halogen atoms can modulate a drug candidate's pharmacokinetic properties (lipophilicity, metabolic stability) and often act as a key binding element with biological targets.[10]
This intermediate can be a starting point for synthesizing various heterocyclic scaffolds, which form the core of many modern drugs. For instance, it can be used to construct quinolines, benzimidazoles, or other fused ring systems that are prevalent in molecules designed as kinase inhibitors, anti-infective agents, or central nervous system drugs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 3-Chloro-2,4-dimethoxybenzaldehyde.
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Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12] Keep away from strong oxidizing agents and strong bases, with which it is incompatible.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
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PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Metascience. (n.d.). Safety Data Sheet 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). Retrieved from [Link]
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G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
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J. Alzate-Morales, et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. National Institutes of Health. Retrieved from [Link]
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